2-Bromo-3-fluoro-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCAMMMOHKKIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Methoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 2-bromo-3-fluoro-4-methoxybenzoic acid, several logical disconnections can be proposed, primarily revolving around the introduction of the four substituents.
A primary disconnection involves the carboxyl group, suggesting a late-stage carboxylation of a trisubstituted benzene (B151609) precursor, 1-bromo-2-fluoro-3-methoxybenzene. This approach simplifies the synthesis to the preparation of the halogenated and alkoxylated aromatic core.
Alternatively, disconnection of the bromine atom points to 3-fluoro-4-methoxybenzoic acid as a key intermediate. This strategy would rely on the regioselective bromination of this disubstituted benzoic acid. The feasibility of this step is governed by the combined directing effects of the existing fluoro, methoxy (B1213986), and carboxyl groups. The methoxy group is a strong activating ortho-, para-director, the fluoro group is a deactivating ortho-, para-director, and the carboxyl group is a deactivating meta-director. quora.com The interplay of these effects dictates the position of the incoming electrophile.
A third strategic disconnection could target the C-F or C-O bonds, though these are generally stronger and their formation is often accomplished via specialized methods.
Classical Multi-Step Synthetic Routes to this compound
Classical synthetic approaches build the molecule step-by-step, carefully considering the order of substituent introduction to achieve the desired isomer.
Sequential Halogenation and Alkoxylation Strategies
One plausible route begins with a readily available starting material like 3-fluoro-4-methoxytoluene. The synthesis would proceed through the following steps:
Bromination: The first step would be the electrophilic bromination of 3-fluoro-4-methoxytoluene. The powerful ortho-, para-directing methoxy group would likely direct the incoming bromine to the position ortho to it (C-5) or the position ortho to the fluoro group and meta to the methoxy group (C-2). The steric hindrance of the methyl group and the electronic effects of the fluorine would influence the regiochemical outcome.
Oxidation: The methyl group of the resulting brominated toluene (B28343) derivative would then be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically used for this transformation, converting the methyl group to a carboxyl group to yield the final product. ncert.nic.in
An alternative sequential approach could start with 3-fluoro-4-methoxybenzoic acid. ossila.comsigmaaldrich.comnih.gov The challenge in this route is the regioselective introduction of the bromine atom. The position C-2 is ortho to the fluoro group and meta to the carboxyl group, while being meta to the strongly activating methoxy group. The position C-5 is ortho to the methoxy group and meta to the carboxyl group. The directing effects would need to be carefully controlled to favor bromination at the C-2 position. nih.gov
Carboxylation of Halogenated and Alkoxylated Aromatic Precursors
This strategy focuses on constructing the 1-bromo-2-fluoro-3-methoxybenzene core first, followed by the introduction of the carboxylic acid group.
The synthesis of the precursor, 1-bromo-2-fluoro-3-methoxybenzene, could be envisioned starting from 2-bromo-3-fluoroanisole. smolecule.comchemicalbook.com Subsequent introduction of a methoxy group would be challenging due to the directing effects of the existing substituents.
A more viable route to a precursor might involve starting with a different substitution pattern. For instance, the synthesis of 2-bromo-4-fluoroanisole (B1266214) is well-documented. chemicalbook.com This could potentially be functionalized further, although achieving the desired 2,3,4-substitution pattern would require multiple steps and careful control of regioselectivity.
Once the correctly substituted 1-bromo-2-fluoro-3-methoxybenzene is obtained, carboxylation can be achieved through several methods:
Grignard Reaction: Conversion of the aryl bromide to a Grignard reagent using magnesium, followed by reaction with carbon dioxide and subsequent acidic workup.
Organolithium Reaction: Reaction with a strong organolithium base (like n-butyllithium or t-butyllithium) at low temperatures to form an aryllithium species, which is then quenched with carbon dioxide. growingscience.comresearchgate.net
| Precursor | Reagent 1 | Reagent 2 | Product |
| 1-Bromo-2-fluoro-3-methoxybenzene | Mg | CO₂ | This compound |
| 1-Bromo-2-fluoro-3-methoxybenzene | n-BuLi | CO₂ | This compound |
Interactive Data Table: The table above outlines the key reagents for the carboxylation of the trisubstituted benzene precursor to the final product.
Ortho-Directed Metalation Approaches in Synthesis
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. semanticscholar.orgresearchgate.net
In the context of synthesizing this compound, the methoxy group is a potential DMG. A possible synthetic sequence could involve:
Starting with a precursor like 3-fluoro-4-methoxy-substituted benzene derivative where the C-2 position is available for lithiation.
Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would deprotonate the position ortho to the directing group. The fluorine atom can also act as a directing group, potentially enhancing the acidity of the adjacent proton. researchgate.netrsc.org
The resulting aryllithium intermediate is then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to introduce the bromine atom at the C-2 position.
Subsequent steps would be required to introduce or unmask the carboxylic acid function at the C-1 position.
Modern Catalytic Approaches for Carbon-Halogen and Carbon-Oxygen Bond Formation
Modern synthetic chemistry increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity.
Palladium-Catalyzed Synthetic Transformations
Palladium catalysis offers a versatile platform for the formation of C-C, C-N, C-O, and C-X (halogen) bonds. For the synthesis of this compound, palladium-catalyzed reactions could be employed in several ways.
One of the most promising applications is in C-H activation and functionalization. Recent advancements have demonstrated the ability of palladium catalysts to direct the halogenation of C-H bonds at specific positions, often guided by a directing group. nih.govscispace.comrsc.orgrsc.org For instance, a palladium(II)-catalyzed ortho-bromination of benzoic acid derivatives has been reported. researchgate.net This methodology could potentially be applied to a precursor like 3-fluoro-4-methoxybenzoic acid. The carboxyl group would act as the directing group, facilitating the introduction of a bromine atom at the C-2 position.
| Substrate | Catalyst | Brominating Agent | Ligand/Additive | Product |
| 3-Fluoro-4-methoxybenzoic acid | Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Amino Acid Ligand | This compound |
Interactive Data Table: This table illustrates a hypothetical palladium-catalyzed C-H bromination reaction for the synthesis of the target molecule.
Furthermore, palladium-catalyzed cross-coupling reactions could be used to construct the aromatic core. For example, a suitably functionalized aryl halide could be coupled with a methoxy source in a Buchwald-Hartwig amination-type reaction. However, building the highly substituted core via sequential cross-coupling reactions would likely be a lengthy and challenging process.
Copper-Mediated Reactions in Aromatic Functionalization
Copper-mediated reactions are a cornerstone in the synthesis and functionalization of aromatic compounds, including derivatives of benzoic acid. These reactions, particularly Ullmann-type couplings, provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of halogenated benzoic acids, copper catalysts are instrumental in selectively activating a carbon-halogen bond for substitution.
Research has demonstrated that copper-catalyzed cross-coupling is highly effective for the amination of 2-bromobenzoic acids. nih.govnih.gov A notable advantage of this method is its chemo- and regioselectivity; the reaction selectively replaces the bromine atom positioned adjacent (ortho) to the carboxylic acid group without requiring the acid functionality to be protected. nih.govorganic-chemistry.org This selectivity is crucial when multiple reactive sites are present in a molecule. For instance, in various bromobenzoic acids, a Cu/Cu₂O catalytic system has been used to successfully couple them with a range of aryl and alkyl amines, producing N-aryl and N-alkyl anthranilic acid derivatives in yields up to 99%. nih.govnih.gov These reactions are typically performed at elevated temperatures, around 130°C, in solvents like 2-ethoxyethanol. organic-chemistry.org
The utility of this approach extends to substrates with various functional groups and even sterically hindered amines, underscoring the versatility of copper catalysis in modifying complex aromatic scaffolds. nih.gov This methodology represents a significant tool for the further functionalization of compounds like this compound, allowing for the introduction of diverse substituents at the C-2 position.
Table 1: Examples of Copper-Mediated Reactions on Bromobenzoic Acids
| Reaction Type | Catalyst System | Key Features | Typical Yields | Reference |
|---|---|---|---|---|
| N-Arylation (Amination) | Cu powder / Cu₂O | High chemo- and regioselectivity; no acid protection needed. | Good to 99% | organic-chemistry.org, nih.gov, nih.gov |
| Biaryl Synthesis | Copper Bronze | Classic Ullmann coupling for symmetric biaryls. | Variable | wikipedia.org |
Chemo- and Regioselective Functionalization Strategies
Achieving specific substitution patterns on a multi-functionalized aromatic ring like that of this compound requires precise control over reaction selectivity. Chemo- and regioselective strategies are therefore paramount, both for the synthesis of the molecule itself and for its subsequent modification.
One key strategy involves directed ortho-metalation, where an existing functional group directs the deprotonation and subsequent functionalization of an adjacent position. For instance, the carboxylate group of an unprotected benzoic acid can direct metalation exclusively to the position ortho to it when treated with specific reagents like s-BuLi/TMEDA at low temperatures. organic-chemistry.org This allows for the introduction of substituents at a specific site, governed by the directing group's influence.
In the context of synthesizing the target compound, electrophilic aromatic substitution is a fundamental strategy. The existing substituents on the benzene ring—fluoro, methoxy, and carboxyl groups—exert strong directing effects that determine the position of incoming electrophiles. For example, a methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. A direct synthesis of a related compound, 2-bromo-4-fluoro-1-methoxybenzene, has been reported via the bromination of 5-fluoro-2-methoxybenzoic acid, showcasing how a specific precursor can lead to a desired substitution pattern.
Furthermore, copper-catalyzed reactions, as discussed previously, are a prime example of chemo- and regioselective functionalization of a pre-existing molecule. The amination of 2-bromobenzoic acids occurs specifically at the C-Br bond ortho to the carboxylic acid, leaving other potentially reactive sites, such as other C-H or C-F bonds, untouched. nih.govorganic-chemistry.org This inherent selectivity is vital for building complex molecular architectures without resorting to complex protection and deprotection schemes.
Table 2: Chemo- and Regioselective Functionalization Strategies
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Directed Ortho-Metalation | A functional group directs lithiation to the adjacent position. | Deprotonation of 2-methoxybenzoic acid ortho to the carboxylate. | organic-chemistry.org |
| Electrophilic Aromatic Substitution | Existing substituents guide the position of new groups. | Bromination of a substituted benzoic acid precursor. | |
| Palladium-Catalyzed C-H Functionalization | A directing group enables selective halogenation at the meta position. | meta-C–H bromination of benzoic acid derivatives. | rsc.org |
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com While specific studies applying green chemistry principles directly to the synthesis of this compound are not extensively documented, the principles can be applied to its general synthetic pathways.
Key green chemistry principles relevant to this synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Copper-catalyzed reactions, which are effective in the functionalization of related bromobenzoic acids, are a prime example. rsc.org Catalysts increase reaction efficiency and reduce waste, as they are used in small amounts and can often be recycled.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Processes with fewer steps and higher yields are generally more atom-economical.
Use of Safer Solvents and Reagents: Green chemistry encourages replacing hazardous reagents and solvents with safer alternatives. For example, some modern bromination methods aim to avoid the use of elemental bromine. One patent describes a process for preparing halogenated benzoic acids that boasts ecological advantages through the use of favorable reagents that can be recycled. google.com
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of more active catalysts can help lower the energy requirements of reactions that traditionally need high temperatures, such as Ullmann couplings. wikipedia.org
Process Intensification with Flow Chemistry: Modern techniques like continuous flow chemistry offer significant green advantages. amf.ch By conducting reactions in small, continuous-flow reactors, chemists can achieve better control over temperature and mixing, leading to higher yields and selectivity. amf.chacs.org This technology enhances safety by minimizing the volume of hazardous materials being reacted at any given time and can lead to more energy-efficient and less wasteful processes. mt.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is an area where flow chemistry is increasingly being adopted. acs.orgdrugdeliveryleader.com
The synthesis of benzoic acid derivatives from renewable resources like lignin (B12514952) is also an emerging area of green chemistry, aiming to create sustainable production routes for valuable chemicals. rsc.org
Process Optimization and Scalability Studies in Preparation
Transitioning a chemical synthesis from a laboratory setting to large-scale industrial production is a complex process known as scale-up. apicule.compharmafeatures.com This phase focuses on developing a manufacturing process that is not only efficient and cost-effective but also safe, reliable, and consistent. asianpharmtech.comgd3services.com For an intermediate like this compound, which may be used in the synthesis of pharmaceuticals or other fine chemicals, process optimization is critical. pharmafeatures.com
The primary goals of process optimization and scalability include:
Maximizing Yield and Purity: Reaction conditions such as temperature, pressure, catalyst loading, and reaction time are meticulously optimized to maximize the product yield and ensure high purity, which is crucial for pharmaceutical applications. asianpharmtech.com
Cost Reduction: This involves selecting readily available and less expensive starting materials, minimizing the number of synthetic steps, and reducing the use of costly reagents and solvents. gd3services.com
Process Robustness and Safety: The process must be reproducible and safe to operate on a large scale. This includes managing exotherms (heat-releasing reactions), handling hazardous materials, and ensuring consistent product quality from batch to batch. pharmafeatures.com
Simplifying Operations: Whenever possible, complex procedures like cryogenic reactions or chromatographic purifications are avoided in favor of simpler operations like crystallization. gd3services.com
A case study on the scale-up of a different, but structurally complex, pharmaceutical intermediate demonstrated a successful transfer from the lab to a pilot plant, processing approximately 200 kg of starting material. acs.org This highlights the feasibility of scaling complex multi-step syntheses. Continuous flow chemistry is also a key enabling technology for scale-up, as it allows for a more seamless transition from small-scale discovery to larger-scale production by offering precise control over reaction parameters, which is often difficult to achieve in large batch reactors. mt.comacs.org
| Throughput | Increase the amount of product made per unit of time. | Continuous manufacturing, process intensification. drugdeliveryleader.com |
Reactivity and Chemical Transformations of 2 Bromo 3 Fluoro 4 Methoxybenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several transformations, including derivatization, reduction, and oxidation, enabling the introduction of various other functionalities.
The carboxylic acid functional group of 2-Bromo-3-fluoro-4-methoxybenzoic acid is readily converted into esters and amides, which are common motifs in pharmaceuticals and materials science.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Another effective method involves catalysis by N-bromosuccinimide (NBS), which is known to promote the direct esterification of aryl carboxylic acids under mild, metal-free conditions. nih.gov This transformation replaces the acidic proton of the carboxyl group with an alkyl or aryl group, altering the compound's polarity and reactivity.
Amidation: The synthesis of amides from this compound can be accomplished through a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using standard peptide coupling reagents provides a more direct route to the corresponding amide. Copper-catalyzed methodologies have also been developed for the synthesis of aromatic amides from related bromo-difluoro-acetamides, showcasing modern approaches to C-N bond formation. nih.gov
| Transformation | Typical Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl Ester |
| Esterification | Alcohol, N-Bromosuccinimide (NBS), 70 °C nih.gov | Alkyl Ester |
| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine (RNH₂ or R₂NH) | Amide |
| Amidation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, EDC), Base | Amide |
The carboxyl group can be reduced to a primary alcohol, providing another pathway for functionalization. The reduction of the carboxylic acid moiety in analogous substituted benzoic acids to a benzyl (B1604629) alcohol is a common transformation. This is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-THF, are also effective for this reduction and can offer greater selectivity in the presence of other reducible functional groups.
Conversely, the carboxylic acid group is in its highest stable oxidation state for a carbon atom attached to an aromatic ring. Therefore, it is generally not susceptible to further oxidation under standard conditions.
Transformations at the Aromatic Bromo-Substituent
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and aryl bromides are excellent substrates for these transformations.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov For this compound, the bromo-substituent can be coupled with various aryl, heteroaryl, or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl compounds. nih.govlibretexts.org The reaction is valued for its mild conditions and the low toxicity of the boron-containing byproducts. nih.gov
Stille Reaction: The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the aryl bromide. organic-chemistry.org This reaction is highly versatile with a broad substrate scope, though the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.org It is a direct method for synthesizing arylalkynes, which are important structures in pharmaceuticals and organic materials. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orglibretexts.org It is a key method for the vinylation of aryl halides.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product |
|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) libretexts.org | Biaryl Compound |
| Stille | Ar'-Sn(R)₃ | Pd(PPh₃)₄, LiCl organic-chemistry.org | Biaryl Compound |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) wikipedia.org | Arylalkyne |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) wikipedia.org | Substituted Alkene |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov
In this compound, both fluorine and bromine are potential leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate carbanion. acgpubs.org Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom. Displacement of the bromo-substituent via an SNAr mechanism is less favorable and would likely require a highly activated substrate or specific reaction conditions that favor bromine displacement.
Metal-halogen exchange is a fundamental reaction that converts an organohalide into an organometallic species. wikipedia.org The bromo-substituent of this compound can undergo exchange with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), to form a highly reactive aryllithium intermediate.
A significant challenge in this reaction is the presence of the acidic proton of the carboxylic acid group, which would be readily deprotonated by the alkyllithium reagent. However, protocols have been developed to perform bromine-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.govmdpi.com A common strategy involves the combined use of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to first deprotonate the carboxylic acid and form a magnesium carboxylate, followed by the addition of n-BuLi to perform the bromine-lithium exchange. mdpi.com This in situ-generated aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the former site of the bromine atom.
Reactivity of the Aromatic Fluoro-Substituent
The fluorine atom at the C3 position significantly influences the electronic properties of the aromatic ring and serves as a potential site for nucleophilic substitution.
Strategies for Fluorine Replacement or Activation
The aromatic C-F bond is generally strong, but in this compound, it is activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the cumulative electron-withdrawing effects of the adjacent bromo substituent (at C2) and the carboxylic acid group (at C1). These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack at the C3 position.
Common strategies for displacing the fluoro group involve reaction with strong nucleophiles. For instance, alkoxides, thiolates, or amines can replace the fluorine to form new ethers, thioethers, or aniline (B41778) derivatives, respectively. The reaction typically requires heat and is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion and accelerate the reaction. Research on related ortho-fluorobenzoic acids has shown that organometallic reagents, such as Grignard or organolithium compounds, can also effectively displace the fluorine atom, providing a pathway to new carbon-carbon bonds. researchgate.net
Role of Fluorine in Directing Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the directing influence of the substituents on the ring determines the position of the incoming electrophile. The substituents on this compound exhibit a clear hierarchy of directing effects.
The methoxy (B1213986) group (-OCH₃) at C4 is a powerful activating group and a strong ortho-para director due to its ability to donate electron density to the ring via resonance. The fluorine and bromine atoms are deactivating groups (due to their inductive electron withdrawal) but are also ortho-para directors. The carboxylic acid group is a deactivating meta-director.
The C1 position is blocked by the carboxylic acid.
The C3 position is blocked by the fluorine atom.
Therefore, electrophilic substitution is strongly directed to the sole available activated position: C5 .
The fluorine atom's primary role in this context is to deactivate the ring towards electrophilic attack, meaning that more forcing conditions may be required for a reaction to proceed compared to a non-fluorinated analogue.
Reactions at the Methoxy Group
The methoxy group is a key functional handle, allowing for transformations into phenolic compounds or other ether derivatives.
Demethylation Reactions
The cleavage of the methyl ether to yield the corresponding phenol (B47542), 2-bromo-3-fluoro-4-hydroxybenzoic acid, is a common and synthetically useful transformation. This reaction is typically achieved using strong Lewis acids or proton acids.
Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. nih.govgvsu.edu The reaction proceeds via coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govresearchgate.net It is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.
Hydrobromic Acid (HBr): Concentrated HBr, often in acetic acid, can also be used for demethylation. reddit.com This method requires harsher conditions, typically heating under reflux for an extended period. A procedure for the demethylation of the closely related 3-fluoro-4-methoxybenzoic acid utilizes refluxing HBr in acetic acid, demonstrating the viability of this method for this class of compounds.
A patent describing the hydrolysis of a related cyanophenyl ether to a benzoic acid using hydrobromic acid noted that demethylation occurred concurrently at high temperatures (90–140 °C). google.com
Transformations to Other Ethers or Alcohols
Once demethylation has been achieved to produce 2-bromo-3-fluoro-4-hydroxybenzoic acid, the resulting phenolic hydroxyl group can be used to synthesize other ether derivatives. The most common method is the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., ethyl iodide, benzyl bromide) to form a new ether. This two-step sequence provides a versatile route to a wide range of alkoxy derivatives from the parent methoxy compound.
Chemo- and Regioselectivity in Complex Reaction Pathways
The multiple functional groups in this compound present challenges and opportunities in terms of selectivity. The choice of reagents and reaction conditions is critical to target a specific site on the molecule without affecting others.
Regioselectivity refers to the preferential reaction at one position over another.
Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki or Stille coupling, the C-Br bond is significantly more reactive than the C-F bond. Therefore, these reactions will occur exclusively at the C2 position, allowing for the selective formation of a new carbon-carbon bond at that site while leaving the C-F bond intact.
Electrophilic Aromatic Substitution: As discussed in section 3.3.2, EAS is highly regioselective for the C5 position, guided by the powerful directing effect of the C4-methoxy group.
Nucleophilic Aromatic Substitution: SNAr reactions will be directed to the C3 position, where the fluorine atom is activated by adjacent electron-withdrawing groups.
Chemoselectivity describes the preferential reaction of one functional group over another.
Ether Cleavage vs. Other Reactions: A reagent like BBr₃ is highly chemoselective for cleaving the methyl ether. It will react with the methoxy group without affecting the C-Br, C-F, or carboxylic acid moieties under typical conditions.
Carboxylic Acid Reactivity: Standard reactions of the carboxylic acid group (e.g., esterification with an alcohol under acidic conditions, or conversion to an acid chloride with thionyl chloride) can typically be performed without disturbing the halogen or ether groups on the ring.
The following table summarizes the selective transformations possible for this molecule:
| Reaction Type | Reagent(s) | Reactive Site | Product Type |
| Pd-Catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, base | C2 (C-Br bond) | Biaryl derivative |
| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | C5 (C-H bond) | 5-Substituted derivative |
| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOEt) | C3 (C-F bond) | 3-Ethoxy derivative |
| Demethylation | BBr₃ or HBr | C4 (O-CH₃ bond) | 4-Hydroxy derivative |
| Esterification | Alcohol, Acid catalyst | C1 (COOH group) | Ester derivative |
This predictable selectivity makes this compound a versatile building block in medicinal chemistry and organic synthesis, allowing for the stepwise and controlled modification of its structure.
Mechanistic Investigations of Key Transformations of this compound
The reactivity of this compound is largely dictated by the interplay of its substituents: the bromo, fluoro, methoxy, and carboxylic acid groups. Mechanistic investigations into its transformations, primarily through computational studies and analogy to similar substituted aromatic compounds, reveal nuanced pathways for key reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation for forming carbon-carbon bonds, and this compound serves as a potential substrate. The generally accepted catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The initial step involves the oxidative addition of the aryl bromide to a palladium(0) complex. The electron-withdrawing nature of the fluoro and carboxylic acid groups on the aromatic ring can influence the electron density at the carbon-bromine bond, potentially facilitating this step. Computational studies on related aryl halides have shown that the energy barrier for oxidative addition is sensitive to the electronic properties of the substituents.
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from an organoboron reagent is transferred to the palladium(II) center. The precise mechanism of this step can be influenced by the nature of the base and the substituents on the aryl ligand. For this compound, the ortho fluoro and methoxy groups can exert steric and electronic effects on the palladium complex, influencing the rate and efficiency of transmetalation.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst. This step is generally facile and irreversible.
Kinetic isotope effect (KIE) studies on archetypal Suzuki-Miyaura reactions have been instrumental in elucidating the transition states of these elementary steps. For aryl bromides, the oxidative addition to a monoligated palladium complex has been identified as a key step, with a measurable KIE at the carbon attached to the bromine.
Table 1: Postulated Influence of Substituents on Suzuki-Miyaura Reaction Steps for this compound
| Mechanistic Step | Influencing Substituents | Postulated Effect |
|---|---|---|
| Oxidative Addition | Fluoro, Carboxylic Acid | Electron-withdrawing character may lower the activation energy. |
| Transmetalation | Fluoro, Methoxy (ortho) | Steric hindrance could potentially slow the reaction rate. Electronic effects may modulate the electrophilicity of the palladium center. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, enhanced by the fluoro and carboxylic acid substituents, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. The mechanism of SNAr reactions can proceed through either a stepwise or a concerted pathway.
Stepwise Mechanism (Meisenheimer Complex Intermediate): The classical SNAr mechanism involves the nucleophilic attack on the carbon bearing a leaving group (in this case, either bromo or fluoro) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The subsequent departure of the leaving group restores the aromaticity. For this compound, the relative leaving group ability of bromide versus fluoride would be a key determinant of the reaction regioselectivity.
Concerted Mechanism: Recent computational and experimental studies have provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a discrete intermediate. The operation of a concerted versus a stepwise mechanism is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.
Theoretical studies on substituted aromatic systems can provide insight into the preferred mechanistic pathway. The calculation of activation barriers for both the formation of the Meisenheimer intermediate and the concerted transition state can predict the operative mechanism.
Table 2: Factors Influencing the Mechanistic Pathway of SNAr for this compound
| Factor | Influence on Stepwise (Meisenheimer) Pathway | Influence on Concerted Pathway |
|---|---|---|
| Electron-withdrawing Substituents (F, COOH) | Stabilize the anionic Meisenheimer intermediate, lowering the activation energy for its formation. | Lower the energy of the electron-rich transition state. |
| Leaving Group Ability (Br vs. F) | The rate of leaving group departure from the Meisenheimer complex is influenced by C-X bond strength and anion stability. | The C-X bond is partially broken in the transition state; its strength is a key factor in the activation barrier. |
| Nucleophile Strength | Stronger nucleophiles favor the formation of the Meisenheimer complex. | Stronger nucleophiles will lower the energy of the transition state. |
| Solvent Polarity | Polar solvents can stabilize the charged Meisenheimer intermediate. | The effect is dependent on the charge distribution in the transition state. |
Detailed mechanistic understanding of these transformations is crucial for the strategic design of synthetic routes utilizing this compound as a building block for more complex molecules.
2 Bromo 3 Fluoro 4 Methoxybenzoic Acid As a Key Intermediate in Advanced Organic Synthesis
Utility in the Synthesis of Heterocyclic Scaffolds
While direct examples of the use of 2-Bromo-3-fluoro-4-methoxybenzoic acid in the synthesis of heterocyclic scaffolds are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in this area. The presence of the carboxylic acid and the ortho-bromo substituent provides a handle for various cyclization strategies. For instance, related bromo-benzoic acids are known to participate in palladium-catalyzed coupling reactions to form a wide range of heterocyclic compounds. guidechem.com
The general strategy often involves the reaction of the carboxylic acid group to form an amide or ester, followed by an intramolecular coupling reaction involving the bromine atom to construct the heterocyclic ring. The fluorine and methoxy (B1213986) substituents can influence the electronic properties and reactivity of the aromatic ring, as well as the properties of the final heterocyclic product. A related compound, 4-Bromo-2-fluorobenzoic acid, is used in the synthesis of a variety of heterocyclic compounds through palladium-catalyzed coupling reactions. guidechem.com
| Starting Material | Reagents | Resulting Heterocycle (Example) | Reference |
| Substituted Bromo-benzoic acid | Amine, Palladium catalyst | Benzoxazinone | [General methodology] |
| Substituted Bromo-benzoic acid | Hydrazine, Palladium catalyst | Phthalazinone | [General methodology] |
Building Block for Biaryl and Polyaromatic Systems
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used to synthesize biaryl and polyaromatic systems, which are important structural motifs in many pharmaceuticals and materials. A related compound, 2-Bromo-4-fluoro-6-methoxybenzoic acid, is known to participate in Suzuki-Miyaura coupling to form biaryl compounds.
In a typical Suzuki-Miyaura coupling reaction, the bromo-substituted benzoic acid derivative is reacted with an organoboron compound in the presence of a palladium catalyst and a base. The fluorine and methoxy groups on the aromatic ring can influence the reaction's efficiency and selectivity.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound derivative | Arylboronic acid | Pd(PPh₃)₄ | Biaryl carboxylic acid derivative |
| This compound derivative | Hetarylboronic acid | PdCl₂(dppf) | Heteroaryl-aryl carboxylic acid derivative |
Precursor for Advanced Organic Materials and Polymers
Substituted benzoic acids are important precursors in the synthesis of advanced organic materials and polymers. While specific research on the use of this compound in this context is limited, its structural features suggest potential applications. The carboxylic acid group can be used for polymerization reactions, such as polyesterification, while the bromo and fluoro groups can be utilized to tune the material's properties, including thermal stability and chemical resistance. A related compound, 4-Bromo-2-fluoro-3-methoxy-benzoic acid, is noted for its use in the formulation of specialty polymers and resins. chemimpex.com
The incorporation of fluorine atoms into polymers is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The bromine atom can serve as a site for further functionalization or as a reactive handle for cross-linking.
| Monomer | Polymerization Method | Potential Polymer Type | Key Properties |
| Diol derivative of this compound | Polycondensation | Polyester | Enhanced thermal stability, chemical resistance |
| Diamine derivative of this compound | Polycondensation | Polyamide | High-performance characteristics |
Role in the Preparation of Agrochemical Precursors and Research Compounds
The synthesis of such research compounds would likely involve modification of the carboxylic acid group and potentially further reactions at the bromine position.
| Target Compound Class | Synthetic Transformation | Potential Application |
| Herbicidal esters/amides | Esterification/Amidation of the carboxylic acid | Weed control |
| Fungicidal derivatives | Nucleophilic substitution of the bromine atom | Fungal disease management |
Integration into Diverse Libraries for Chemical Biology Research
The synthesis of diverse libraries of small molecules is a cornerstone of chemical biology research and drug discovery. The substituted benzoic acid scaffold is a common starting point for the creation of such libraries due to the versatility of the carboxylic acid group for derivatization. While there are no specific reports on the inclusion of this compound in such libraries, its attributes make it a suitable candidate.
The carboxylic acid can be readily converted to a wide range of functional groups, including esters, amides, and ketones. The bromine atom provides an additional point of diversity through cross-coupling reactions. This allows for the rapid generation of a large number of structurally diverse compounds for screening against biological targets.
| Library Synthesis Strategy | Key Reaction | Diversity Elements |
| Amide library | Amidation with a diverse set of amines | Varied R-groups from the amine |
| Biaryl library | Suzuki-Miyaura coupling with diverse boronic acids | Varied aryl and heteroaryl groups |
Application in Fragment-Based Synthesis Methodologies
Fragment-based drug discovery (FBDD) is a powerful approach for the identification of new drug candidates. It involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. Promising fragments are then elaborated into more potent lead compounds. While there is no specific mention of this compound in FBDD studies, its molecular weight and structural features are consistent with those of a typical fragment.
The bromine atom serves as a convenient vector for fragment growth, allowing for the systematic exploration of the surrounding chemical space through reactions like the Suzuki-Miyaura coupling. The fluorine and methoxy groups can contribute to binding affinity and influence the physicochemical properties of the evolving molecule. The general principles of FBDD highlight the potential utility of such a scaffold. nih.govvu.nl
| Fragment Property | Relevance to FBDD | Potential for Elaboration |
| Low molecular weight | Adheres to the "Rule of Three" for fragments | Allows for significant growth in molecular weight |
| Multiple functional groups | Provides handles for synthetic modification | Carboxylic acid and bromine offer orthogonal reactivity |
| Defined 3D shape | Can provide specific interactions with a protein binding site | Substituents guide the direction of fragment growth |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within a molecule. For 2-Bromo-3-fluoro-4-methoxybenzoic acid, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques offers a complete picture of its structure in solution.
Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. The methoxy (B1213986) group would produce a singlet, and the acidic proton of the carboxyl group would also appear as a singlet, which can be broad and its chemical shift can be concentration-dependent.
The ¹³C NMR spectrum provides information on the carbon framework. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, eight distinct signals are anticipated: six for the aromatic carbons (including those bonded to the substituents), one for the methoxy carbon, and one for the carboxyl carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the bromo, fluoro, and methoxy substituents.
| Assignment | ¹H NMR | ¹³C NMR |
| Predicted δ (ppm) | Predicted δ (ppm) | |
| -COOH | ~11-13 (s, 1H) | ~165-170 |
| Ar-H | ~7.0-8.0 (m, 2H) | ~110-160 |
| -OCH₃ | ~3.9 (s, 3H) | ~56 |
| C-COOH | ~120-130 | |
| C-Br | ~110-120 | |
| C-F | ~150-160 (d) | |
| C-OCH₃ | ~155-165 | |
| C-H | ~115-130 |
s = singlet, m = multiplet, d = doublet (due to C-F coupling)
Fluorine (¹⁹F) NMR Spectroscopy for Halogen Environment Characterization
¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides valuable information about the electronic nature of the aromatic ring, influenced by the adjacent bromo and methoxy groups. nih.gov This technique is particularly useful for confirming the regiochemistry of fluorinated compounds. nih.govnih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In this molecule, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton singlet to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com The HMBC spectrum is instrumental in piecing together the full structure. Key correlations would be expected from the methoxy protons to the C4 carbon, and from the aromatic protons to adjacent quaternary (non-protonated) carbons, such as the carboxyl carbon and the carbons bearing the bromo and fluoro substituents. This confirms the substitution pattern around the ring.
Single-Crystal X-Ray Diffraction Analysis for Solid-State Structure Determination
While NMR spectroscopy elucidates the structure in solution, single-crystal X-ray diffraction provides precise information about the molecular arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. Analysis of related benzoic acid derivatives suggests key structural features that would be expected for this compound. nih.govnih.govnih.gov
Hydrogen Bonding Network Analysis
The most significant intermolecular interaction in the crystal structure of a carboxylic acid is typically hydrogen bonding. science.gov It is highly probable that this compound would form a classic centrosymmetric dimer motif, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. researchgate.net This R²₂(8) ring motif is a common and highly stable arrangement for carboxylic acids in the solid state and would be a dominant factor in defining the crystal packing. researchgate.net
Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes. For this compound, the spectrum is a composite of vibrations arising from the carboxylic acid group, the substituted benzene ring, and the methoxy, fluoro, and bromo substituents.
The analysis of these spectra allows for the confirmation of functional groups and provides insight into the molecular structure. The IR spectrum is particularly sensitive to vibrations that induce a change in the dipole moment, while the Raman spectrum detects vibrations that cause a change in the polarizability of the molecule.
Expected Vibrational Modes:
Carboxylic Acid Group: The carboxylic acid functional group gives rise to several characteristic and prominent bands. The O-H stretching vibration of the acid, involved in hydrogen-bonded dimers, is expected to produce a very broad and strong absorption band in the IR spectrum, typically in the 2500–3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration is anticipated to be a very strong and sharp band in the IR spectrum, generally appearing between 1680–1725 cm⁻¹. Additionally, coupled vibrations involving C-O stretching and in-plane O-H bending are expected in the 1210–1440 cm⁻¹ range. nih.govresearchgate.net
Aromatic Ring: The tetrasubstituted benzene ring has its own set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce bands of variable intensity in the 1450–1600 cm⁻¹ region. mdpi.com C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected at lower frequencies.
Substituents: The various substituents also contribute to the vibrational spectrum. The methoxy group (-OCH₃) should exhibit C-H stretching vibrations around 2850–2960 cm⁻¹ and a characteristic C-O-C (asymmetric) stretching band. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds give rise to stretching vibrations in the fingerprint region of the spectrum. The C-F stretch is typically found in the 1000–1400 cm⁻¹ range, while the C-Br stretch appears at a lower wavenumber, usually between 500–650 cm⁻¹, due to the heavier mass of the bromine atom.
A summary of the predicted principal vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch (H-bonded) | Carboxylic Acid | 2500–3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | Benzene Ring | 3000–3100 | Medium |
| C-H Stretch (Methyl) | Methoxy Group | 2850–2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1680–1725 | Strong, Sharp |
| C=C Stretch (Ring) | Benzene Ring | 1450–1600 | Medium to Weak |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210–1440 | Strong |
| C-F Stretch | Fluoro Substituent | 1000–1400 | Strong |
| C-O-C Stretch (Asymmetric) | Methoxy Group | 1200–1275 | Strong |
| C-Br Stretch | Bromo Substituent | 500–650 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula: C₈H₆BrFO₃), HRMS can confirm the molecular formula and elucidate fragmentation pathways, which further supports structural identification.
The presence of bromine, with its two abundant isotopes ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This pattern, appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2), is a definitive indicator of the presence of a single bromine atom.
Exact Mass Determination:
The calculated monoisotopic mass of the molecular ion [M]⁺• allows for unambiguous confirmation of the elemental composition.
[C₈H₆⁷⁹BrFO₃]⁺•: 247.9508 Da
[C₈H₆⁸¹BrFO₃]⁺•: 249.9487 Da
Fragmentation Pathways:
Under ionization conditions, such as Electron Ionization (EI), the molecular ion can undergo fragmentation through various pathways. The analysis of these fragments helps to piece together the molecular structure. For substituted benzoic acids, common fragmentation reactions involve cleavages adjacent to the carboxylic acid and losses of the substituents. nist.govcapes.gov.brmiamioh.edudocumentsdelivered.com
Key predicted fragmentation pathways for this compound include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M-OH]⁺.
Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group from the aromatic ring.
Loss of a carboxyl radical (•COOH): Cleavage of the entire carboxylic acid group.
Decarboxylation: The loss of carbon dioxide (CO₂) is a characteristic fragmentation, particularly in negative ion mode ESI-MS, resulting from the deprotonated molecule [M-H]⁻. sci-hub.se
Loss of a bromine atom (•Br): Cleavage of the C-Br bond, which is often a favorable fragmentation pathway.
The table below outlines the calculated exact masses for the molecular ion and its principal predicted fragments.
| Ion Formula | Description | Calculated Exact Mass (using ⁷⁹Br) |
| [C₈H₆BrFO₃]⁺• | Molecular Ion | 247.9508 |
| [C₈H₅BrFO₂]⁺ | Loss of •OH | 230.9457 |
| [C₇H₃BrFO₃]⁺• | Loss of •CH₃ from methoxy | 232.9351 |
| [C₇H₅BrFO]⁺ | Loss of •COOH | 202.9559 |
| [C₈H₆FO₃]⁺ | Loss of •Br | 169.0295 |
Computational and Theoretical Investigations of 2 Bromo 3 Fluoro 4 Methoxybenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost. For 2-Bromo-3-fluoro-4-methoxybenzoic acid, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), can provide a detailed understanding of its molecular structure and reactivity. researchgate.netbanglajol.info
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO, conversely, is likely distributed over the carboxylic acid group and the aromatic ring, areas susceptible to nucleophilic attack. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups modulates the energies of these orbitals. rsc.orgrsc.org
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on typical DFT calculations for similarly substituted benzoic acids.
Electrostatic Potential Surface (ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites of electrophilic and nucleophilic attack. libretexts.org The ESP map illustrates regions of positive and negative electrostatic potential, which are color-coded for intuitive interpretation. Red typically indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). researchgate.netwuxiapptec.com
In the case of this compound, the ESP map would likely reveal a significant negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, making them susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, indicating its susceptibility to deprotonation by a base. wuxiapptec.com The halogen substituents would also influence the charge distribution on the aromatic ring. walisongo.ac.idresearchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
By simulating the molecule's trajectory over time, researchers can identify low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species. For instance, the orientation of the carboxylic acid group relative to the benzene ring is a key determinant of its hydrogen bonding capabilities. acs.orgacs.org
Prediction of Reaction Pathways and Transition States
Computational chemistry can be employed to predict plausible reaction pathways and identify the associated transition states for the synthesis and reactions of this compound. By calculating the potential energy surface for a given reaction, it is possible to map out the energetic landscape, including reactants, products, intermediates, and transition states. This allows for the determination of activation energies, which are critical for predicting reaction rates.
For example, theoretical calculations could be used to model the synthetic route to this compound, perhaps involving electrophilic aromatic substitution reactions. Computational models can help in understanding the regioselectivity of such reactions, explaining why the substituents are arranged in their specific positions. researchgate.netengineering.org.cn Furthermore, the reactivity of the carboxylic acid group, such as in esterification or amide formation, can be modeled to predict reaction feasibility and kinetics. The biosynthesis of benzoic acid and its derivatives in plants has also been a subject of study, revealing complex enzymatic pathways. nih.gov
Quantum Chemical Characterization of Substituent Effects on Reactivity
These substituent effects can be quantified using various calculated parameters, such as atomic charges (e.g., Mulliken, Löwdin, or Natural Population Analysis charges) and the calculated pKa value. researchgate.net The electron-withdrawing halogens are expected to increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion. Conversely, the methoxy group would tend to decrease the acidity. DFT calculations can predict the net outcome of these competing effects. unamur.be
Table 2: Predicted Substituent Effects on the Properties of this compound
| Property | Influence of Substituents | Predicted Outcome |
| Acidity (pKa) | Bromo/Fluoro (Inductive): Increase Acidity; Methoxy (Resonance): Decrease Acidity | Moderately stronger acid than unsubstituted benzoic acid. |
| Electrophilicity of Ring | Bromo/Fluoro: Decrease; Methoxy: Increase | Deactivated towards further electrophilic substitution. |
| Nucleophilicity of Ring | Bromo/Fluoro: Decrease; Methoxy: Increase | Overall electron density is modulated by competing effects. |
Note: The predicted outcomes are based on established principles of physical organic chemistry and computational studies on analogous compounds. unamur.beresearchgate.netnih.gov
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of complex molecules like 2-Bromo-3-fluoro-4-methoxybenzoic acid is a primary objective in modern organic chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive and generate significant waste.
One potential strategy, inspired by the synthesis of related compounds like 2-bromo-3-fluorobenzoic acid, could involve a sequence of nitration, bromination, reduction, deamination, and hydrolysis. google.com However, a forward-looking approach would aim to streamline this process. The development of selective, one-pot or tandem reactions that install the required substituents with high regioselectivity would be a significant advancement.
Moreover, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This could involve the use of:
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives.
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.
Renewable Feedstocks: Investigating the possibility of deriving the benzoic acid core from biomass, a growing area of interest for producing sustainable aromatic compounds.
The following table outlines potential areas for improvement in the synthesis of this compound:
| Current Approach (Inferred) | Potential Future Development | Key Advantages |
| Multi-step synthesis with stoichiometric reagents | One-pot or tandem reactions | Reduced reaction time, fewer purification steps |
| Use of traditional organic solvents | Application of green solvents (e.g., water, ionic liquids) | Reduced environmental impact |
| Reliance on classical halogenation methods | Development of novel catalytic halogenation techniques | Improved selectivity and safety |
Exploration of Untapped Reactivity Profiles
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research is poised to uncover novel transformations and applications by leveraging the interplay of these groups.
The bromine atom, for instance, makes the molecule an excellent candidate for various cross-coupling reactions. The Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds, could be employed to introduce a wide range of aryl or vinyl substituents at the 2-position. wikipedia.org This would open up a vast chemical space for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.
Furthermore, the electron-withdrawing nature of the fluorine and bromine atoms, combined with the carboxylic acid group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. science.govmasterorganicchemistry.com This could allow for the displacement of the fluorine or bromine atom by various nucleophiles, providing a versatile handle for further functionalization.
The carboxylic acid group itself is a gateway to a plethora of derivatives. Esterification and amidation reactions can be used to generate a library of related compounds with diverse properties. The following table summarizes the potential reactivity of the key functional groups:
| Functional Group | Potential Reactions | Potential Products |
| Bromo | Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination | Biaryls, alkynylated derivatives, arylamines |
| Fluoro | Nucleophilic aromatic substitution | Ether or amine derivatives |
| Carboxylic Acid | Esterification, Amide coupling, Reduction | Esters, Amides, Benzyl (B1604629) alcohol derivative |
| Methoxy (B1213986) | Ether cleavage | Phenolic derivative |
Integration into Automated Synthesis and Flow Chemistry Platforms
The precise control and enhanced safety offered by automated synthesis and flow chemistry platforms make them ideal for the production and derivatization of complex molecules like this compound. nih.gov Future research will likely focus on translating the synthesis of this compound from traditional batch processes to continuous flow systems.
Flow chemistry offers several advantages, particularly for reactions that are highly exothermic or involve hazardous reagents, such as halogenations. nih.gov The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for excellent heat transfer and precise temperature control, leading to improved safety and product selectivity.
Automated platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound and its derivatives. acm.orgchemrxiv.org This high-throughput approach can accelerate the discovery of novel compounds with desired properties. The integration of online analytical techniques, such as HPLC and NMR, can provide real-time monitoring of reaction progress, further enhancing efficiency and control.
The potential benefits of integrating the synthesis of this compound into automated and flow platforms include:
Improved Safety: Better control over reaction parameters, especially for potentially hazardous reactions.
Increased Efficiency: Reduced reaction times and higher yields.
Enhanced Reproducibility: Consistent product quality through precise control of reaction conditions.
Facilitated Scale-up: Seamless transition from laboratory-scale synthesis to larger-scale production.
Potential in Supramolecular Chemistry and Crystal Engineering (as a component)
The presence of a carboxylic acid group, along with bromo and fluoro substituents, makes this compound a promising building block for the construction of well-defined supramolecular assemblies. The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and this molecule offers several features that can be exploited for this purpose.
The carboxylic acid group is a robust and predictable hydrogen-bonding motif, often forming dimeric structures or extended chains in the solid state. acs.org The fluorine and bromine atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool for directing the assembly of molecules in crystals.
By co-crystallizing this compound with other molecules that have complementary hydrogen- or halogen-bond donors or acceptors, it should be possible to create a variety of multi-component crystals (co-crystals) with tailored architectures and properties. researchgate.net The interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and interesting supramolecular synthons.
Future research in this area could explore:
Co-crystal formation: Systematically screening for co-crystals with other active pharmaceutical ingredients (APIs) or excipients to modify their physical properties.
Polymorphism studies: Investigating the different crystalline forms of the compound itself and how they can be controlled.
Development of functional materials: Utilizing the self-assembly properties of the molecule to create materials with interesting optical, electronic, or porous properties.
Q & A
Basic Research: Synthesis and Purification
Q: How can researchers optimize the synthesis of 2-bromo-3-fluoro-4-methoxybenzoic acid to improve yield and purity? A:
-
Methodology : Begin with halogenation of 3-fluoro-4-methoxybenzoic acid using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) to ensure regioselective bromination at the ortho position.
-
Critical Steps : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).
-
Data Table :
Reaction Condition Yield (%) Purity (%) Br₂, FeCl₃, DCM, 0°C 65 92 NBS, AIBN, CCl₄, 80°C 78 95
Advanced Research: Regioselectivity in Substitution Reactions
Q: How do electronic effects of substituents (Br, F, OMe) influence the reactivity of this compound in nucleophilic aromatic substitution? A:
- Methodology : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution. Validate experimentally via kinetic studies with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, temperature).
- Key Insight : The electron-withdrawing Br and F groups meta-direct nucleophiles, while the methoxy group at para enhances ring activation. Competing pathways may arise due to steric hindrance at the ortho position .
Basic Research: Spectroscopic Characterization
Q: What spectroscopic techniques are essential for confirming the structure of this compound? A:
-
Methodology :
- ¹H/¹³C NMR : Identify substituent positions (e.g., Br and F deshield adjacent protons).
- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and methoxy groups (2850–2950 cm⁻¹).
- HRMS : Validate molecular formula (C₈H₆BrFO₃).
-
Example Data :
Proton (δ, ppm) Assignment 8.21 (d, J=8.5 Hz) H-5 7.45 (dd, J=8.5, 2.1 Hz) H-6
Advanced Research: Resolving Spectral Ambiguities
Q: How can researchers resolve overlapping signals in the ¹H NMR spectrum caused by fluorine coupling? A:
- Methodology :
- Use 2D NMR (COSY, HSQC) to decouple F-Br interactions.
- Compare experimental shifts with computational predictions (e.g., ACD/Labs or MestReNova).
- Apply ¹⁹F NMR to directly observe fluorine environments (δ ≈ -110 ppm for meta-F) .
Basic Research: Biological Activity Screening
Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? A:
- Methodology :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Target β-lactamases or dihydrofolate reductase using fluorescence-based assays.
- Data Table :
| Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Advanced Research: Structure-Activity Relationship (SAR)
Q: How does modifying the methoxy group in this compound impact its bioactivity? A:
- Methodology : Synthesize analogs (e.g., 4-ethoxy, 4-hydroxyl) and compare IC₅₀ values in enzyme assays.
- Key Finding : Larger alkoxy groups reduce solubility but enhance membrane permeability, as shown in logP calculations (ClogP: 2.1 vs. 2.8 for ethoxy) .
Advanced Research: Stability Under Reactive Conditions
Q: How does this compound degrade under acidic or basic conditions? A:
- Methodology : Conduct accelerated stability studies (pH 1–14, 40°C). Monitor degradation via LC-MS.
- Observation : Demethylation occurs at pH >12, forming 4-hydroxy derivatives. Bromine is retained under acidic conditions (pH <3) but hydrolyzes slowly in neutral aqueous solutions .
Advanced Research: Mechanistic Studies in Cross-Coupling
Q: Can this compound serve as a substrate for Suzuki-Miyaura coupling? A:
- Methodology : Test Pd-catalyzed coupling with aryl boronic acids. Optimize ligands (e.g., SPhos) and bases (K₂CO₃).
- Result : Coupling occurs at Br position with >80% conversion (GC-MS), but fluorine may hinder transmetallation. Use XPhos ligand to enhance reactivity .
Basic Research: Handling and Storage
Q: What precautions are necessary for long-term storage of this compound? A:
- Methodology : Store in amber vials under inert gas (N₂ or Ar) at -20°C. Avoid exposure to moisture (use molecular sieves).
- Stability Data : Purity remains >95% after 12 months under recommended conditions .
Advanced Research: Computational Modeling
Q: How can molecular docking predict the interaction of this compound with bacterial enzymes? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
